4-(Bromomethyl)-3,5-dimethylphenol
Description
The exact mass of the compound this compound is 213.99933 g/mol and the complexity rating of the compound is 115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-3,5-dimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHIJRPSGYJYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CBr)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718773 | |
| Record name | 4-(Bromomethyl)-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201784-85-1 | |
| Record name | 4-(Bromomethyl)-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Aryl Bromomethyl Compounds As Synthetic Intermediates
Aryl bromomethyl compounds, a class to which 4-(Bromomethyl)-3,5-dimethylphenol belongs, are of considerable importance in organic synthesis. Their utility stems from the presence of a bromomethyl group attached to an aromatic ring. wikipedia.org This functional group combination makes them potent alkylating agents, capable of reacting with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The bromine atom is an excellent leaving group, facilitating its displacement in nucleophilic substitution reactions. fiveable.me
Benzyl (B1604629) bromide, a fundamental aryl bromomethyl compound, is widely used to introduce the benzyl protecting group for alcohols and carboxylic acids. wikipedia.org This protective strategy is crucial in multi-step syntheses where sensitive functional groups need to be shielded from reactive conditions. Beyond protection, the benzylic position is amenable to a variety of transformations. For instance, benzylic bromides can be converted into a range of other functional groups through SN2 reactions, significantly expanding their synthetic potential. masterorganicchemistry.com
The reactivity of aryl bromomethyl compounds can be modulated by the substituents on the aromatic ring. Electron-donating groups can increase the reactivity towards electrophilic aromatic substitution on the ring itself, while electron-withdrawing groups can influence the stability of intermediates in nucleophilic substitution reactions at the benzylic carbon. fiveable.me This tunable reactivity makes aryl bromomethyl compounds like this compound valuable and versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.orgrsc.orgresearchgate.net
Historical Context of Phenolic Bromomethylation Research
The introduction of a bromomethyl group onto a phenolic ring, known as bromomethylation, has been a subject of study for many years. The related chloromethylation reaction provided early clues for this transformation. manac-inc.co.jp Initially, the direct use of bromomethyl ethers for bromomethylation was hampered by their instability and difficult handling. manac-inc.co.jp This led to the development of more stable reagents, such as 4-chlorobutyl (bromomethyl) ether, which allowed for the bromomethylation of aromatic hydrocarbons in the presence of a Lewis acid catalyst. manac-inc.co.jp
For phenols, the hydroxyl group's strong activating and ortho-, para-directing nature presents a unique set of considerations. mdpi.com Direct bromomethylation of phenols can be challenging as the reaction can occur at the hydroxyl group or on the aromatic ring. manac-inc.co.jp In the case of highly activated phenols, there is also a risk of resinification under acidic conditions, necessitating the use of protecting groups to modulate reactivity. manac-inc.co.jp
Over time, various methods have been developed to achieve selective bromomethylation. These methods often involve the use of specific brominating agents and catalysts to control the position of the incoming bromomethyl group. The development of these synthetic strategies has been crucial for accessing a wide range of substituted phenolic compounds with tailored properties.
Challenges and Opportunities in the Synthesis and Functionalization of 4 Bromomethyl 3,5 Dimethylphenol
The synthesis of 4-(Bromomethyl)-3,5-dimethylphenol is not without its challenges. One common route involves the bromination of 3,5-dimethylphenol (B42653). google.com However, controlling the regioselectivity of this reaction is critical to ensure the bromine is introduced at the desired 4-position. The presence of the two methyl groups and the hydroxyl group all influence the electronic and steric environment of the aromatic ring, making precise control of the reaction conditions paramount. Another approach involves the bromination of a precursor like 3,5-dimethylanisole. chemicalbook.com
The functionalization of this compound offers numerous opportunities for creating diverse molecular architectures. The bromomethyl group is a key reactive site, allowing for:
Nucleophilic Substitution: Reaction with various nucleophiles (e.g., amines, thiols, cyanides) to introduce new functional groups.
Formation of Ethers and Esters: The phenolic hydroxyl group can be readily converted into ethers or esters, further modifying the compound's properties.
Cross-Coupling Reactions: The aryl bromide can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds. mdpi.com
These functionalization pathways open the door to the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The interplay between the reactive bromomethyl group and the phenolic hydroxyl group provides a rich platform for synthetic exploration.
Scope and Relevance of Research into Substituted Phenols
Precursor Compounds and Starting Materials for Bromomethylation
The most direct and commonly employed precursor for the synthesis of this compound is 3,5-dimethylphenol (B42653), also known as 3,5-xylenol. nih.govsigmaaldrich.com This compound possesses a phenol ring activated by two methyl groups, which direct electrophilic substitution to the ortho and para positions. The hydroxyl group is a potent activating group, further enhancing the reactivity of the aromatic ring towards electrophiles. youtube.com
The structure of 3,5-dimethylphenol provides a strategic advantage for the desired substitution pattern. The two methyl groups at positions 3 and 5 sterically hinder the adjacent ortho positions (2 and 6), thereby favoring electrophilic attack at the para position (4). This regioselectivity is a key aspect of its utility in synthesizing the target compound.
Computational studies on the reaction of various phenolic compounds with formaldehyde (B43269) have shown a strong correlation between the reactivity per reactive site and the average charge per reactive site on the phenolic ring. researchgate.net This suggests that the electron-donating nature of the methyl groups in 3,5-dimethylphenol contributes to the high reactivity at the available ortho and para positions. researchgate.net
While 3,5-dimethylphenol is the primary precursor for the title compound, the principles of its synthesis can be extended to other substituted phenols to create a variety of analogous bromomethylated phenolic compounds. The reactivity and regioselectivity of the bromomethylation reaction are influenced by the nature and position of the substituents on the phenol ring.
For instance, phenols with strong electron-donating groups are highly reactive but may be prone to side reactions like resinification. manac-inc.co.jp In such cases, protection of the hydroxyl group, for example by acetylation, may be necessary to modulate the reactivity. manac-inc.co.jpucalgary.ca Conversely, phenols bearing strong electron-withdrawing groups, such as nitro or carboxyl groups, are generally unreactive towards bromomethylation under typical conditions. manac-inc.co.jp The synthesis of various substituted phenolic compounds, such as different isomers of methylphenol and dimethylphenol, has been extensively studied in the context of their reactions with formaldehyde, providing a basis for predicting their behavior in bromomethylation reactions. researchgate.net
Direct Bromomethylation Approaches
Direct bromomethylation involves the introduction of a -CH₂Br group onto the aromatic ring in a single synthetic step. This is typically achieved through an electrophilic aromatic substitution reaction.
A well-established method for the bromomethylation of aromatic compounds involves the use of formaldehyde and hydrogen bromide. manac-inc.co.jp Paraformaldehyde is often used as a convenient source of formaldehyde. manac-inc.co.jp The reaction proceeds by the in-situ formation of the electrophilic species, which then attacks the electron-rich aromatic ring of the phenol.
The reaction mechanism is believed to involve the initial generation of a benzyl (B1604629) alcohol intermediate, which is subsequently converted to the corresponding benzyl bromide by hydrogen bromide. manac-inc.co.jp It is crucial to maintain a sufficient concentration of hydrogen bromide, as low concentrations can lead to the formation of diarylmethane byproducts resulting from the reaction of the benzyl alcohol with another molecule of the aromatic substrate. manac-inc.co.jp Reaction temperature is also a critical parameter, as higher temperatures can promote the formation of these diarylmethane impurities. manac-inc.co.jp
A convenient procedure for bromomethylation uses a solution of hydrogen bromide in acetic acid, which is added to a mixture of the aromatic compound, paraformaldehyde, and glacial acetic acid. sciencemadness.org This method avoids the need to handle gaseous hydrogen bromide and has been shown to be effective for the bromomethylation of various aromatic compounds. sciencemadness.org
To enhance the efficiency and selectivity of bromomethylation reactions, various catalytic systems can be employed. These catalysts typically function by increasing the electrophilicity of the bromomethylating agent.
Lewis acids such as zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), and aluminum chloride (Al₂Cl₆) are commonly used as catalysts in Friedel-Crafts type reactions, including bromomethylation. ajptr.com These catalysts function by coordinating with the formaldehyde or its derivatives, thereby generating a more potent electrophile that can more readily attack the aromatic ring. The use of freshly fused zinc chloride has been reported to be a particularly effective catalyst for the acylation of phenols, a reaction that shares mechanistic similarities with bromomethylation. ajptr.com
Brønsted acids like phosphoric acid and sulfuric acid can also catalyze the reaction. conicet.gov.ar They can protonate formaldehyde, increasing its electrophilicity and facilitating the subsequent electrophilic aromatic substitution. The choice of catalyst and reaction conditions can significantly influence the outcome of the reaction, including the yield and the regioselectivity of the product.
Catalytic Systems in Bromomethylation Reactions
Heterogeneous Catalysts (e.g., Silica (B1680970) Gel Supported Systems)
While specific examples of silica gel-supported catalysts for the bromomethylation of 3,5-dimethylphenol are not extensively detailed in the provided search results, the use of solid-supported catalysts is a well-established strategy in organic synthesis to facilitate catalyst recovery and reuse. For instance, MCM-41, a mesoporous silica material, has been functionalized and used to support a palladium catalyst for the hydroxylation of aryl halides, demonstrating the utility of silica supports in related transformations. beilstein-journals.org This approach offers potential advantages in terms of simplifying purification processes and enabling continuous flow reactions.
Metal-Catalyzed Bromomethylation
Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective pathways to a wide array of compounds. In the context of synthesizing substituted phenols, both copper and palladium catalysts have proven effective for C-O bond formation. beilstein-journals.org While direct metal-catalyzed bromomethylation of 3,5-dimethylphenol is not explicitly described, related Ullmann-type coupling reactions provide a conceptual framework. For example, copper(I) iodide is a common catalyst for the coupling of aryl halides with phenols. mdpi.com Palladium catalysts are also frequently employed for similar transformations, often with the use of specialized ligands to enhance catalytic activity and selectivity. beilstein-journals.org
A patent describes a method for preparing 4-bromo-3,5-dimethylphenol (B51444) using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in the presence of ammonium (B1175870) acetate. google.com Although this is a bromination of the aromatic ring rather than a bromomethylation, it highlights the use of specific reagents to achieve regioselectivity.
Solvent Effects and Reaction Optimization
The choice of solvent can significantly impact the outcome of a chemical reaction, influencing reaction rates, selectivity, and the solubility of reactants and catalysts. For the synthesis of substituted phenols via coupling reactions, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used. mdpi.comnih.gov A mixture of DMSO and water, or water alone, are also popular choices for the hydroxylation of aryl halides. beilstein-journals.org
A Chinese patent for the preparation of 4-bromo-3,5-dimethylphenol lists several organic solvents as suitable, including benzene (B151609), toluene, xylene, methylene (B1212753) chloride, and chloroform, or mixtures thereof. google.com The optimization of reaction conditions, including solvent choice, temperature, and reaction time, is crucial for maximizing the yield and purity of the desired product. For instance, a method for synthesizing 3,5-dimethylphenol involves an acylation reaction at temperatures ranging from 0 to 150 °C, with a preferred range of 0 to 100 °C, and reaction times of 1 to 12 hours. google.com
The following table summarizes the solvents mentioned in the context of related phenol syntheses:
| Solvent System | Reaction Type | Reference |
| Benzene, Toluene, Xylene, Methylene Chloride, Chloroform | Bromination of 3,5-dimethylphenol | google.com |
| Dimethylformamide (DMF) | Ullmann-type coupling | mdpi.com |
| Dimethyl Sulfoxide (DMSO) | Ullmann coupling | mdpi.com |
| DMSO/H₂O or H₂O | Hydroxylation of aryl halides | beilstein-journals.org |
Control of Side Reactions and Byproduct Formation
In the synthesis of this compound, the formation of undesired byproducts is a key challenge. One common side reaction is the formation of dibrominated or polybrominated products. The regioselectivity of the bromination can be influenced by the choice of brominating agent and reaction conditions.
Another potential byproduct is the result of reactions involving the phenolic hydroxyl group. Protecting the hydroxyl group prior to bromomethylation is a common strategy to prevent unwanted side reactions.
In a described synthesis of 4-bromo-3,5-dimethylphenol, the reaction mixture is filtered to remove hydantoin, a byproduct of the brominating agent DBDMH. google.com Subsequent washing with water and recrystallization from methanol (B129727) are employed to purify the final product. google.com The purification of 3,5-dimethylphenol by distillation with steam in the presence of carbon dioxide after an alkaline wash to remove byproducts further illustrates the importance of purification steps. prepchem.com
Indirect Synthetic Routes and Alternative Halogenation Strategies
Beyond the direct bromomethylation of 3,5-dimethylphenol, alternative synthetic pathways can be employed. These often involve the transformation of a precursor that already contains a functional group at the desired position.
Conversion from Hydroxymethyl or Chloromethyl Precursors
A viable indirect route to this compound involves the conversion of a corresponding hydroxymethyl or chloromethyl precursor. For example, 4-(hydroxymethyl)phenol can be converted to 4-(bromomethyl)phenol (B1630418) using phosphorus tribromide in dichloromethane. chemicalbook.com This type of transformation is a standard method for converting alcohols to alkyl bromides. A similar approach could be applied to 4-(hydroxymethyl)-3,5-dimethylphenol.
The synthesis of 3,5-bis(hydroxymethyl)phenol from the methyl ester of 5-hydroxy isophthalic acid has been reported, involving a reduction step with sodium borohydride. ijsdr.org This diol could potentially be a precursor for further derivatization to introduce a bromomethyl group.
Transformations Involving Other Halogenated Phenols
The synthesis of this compound can also be envisioned starting from other halogenated phenol derivatives. For instance, a multi-step synthesis could involve the introduction of a methyl group at the 4-position of a brominated phenol, followed by benzylic bromination. The use of N-bromosuccinimide (NBS) with a radical initiator like AIBN is a common method for the bromination of benzylic positions. rsc.org
Regioselectivity in Phenolic Bromomethylation
The bromomethylation of 3,5-dimethylphenol is an electrophilic aromatic substitution reaction. The regioselectivity, or the specific position at which the bromomethyl group attaches to the aromatic ring, is dictated by the directing effects of the substituents already present: the hydroxyl (-OH) group and the two methyl (-CH3) groups.
Theoretical and Experimental Studies on Directing Effects
The directing effects of substituents in electrophilic aromatic substitution are a cornerstone of organic chemistry, explained by the electronic properties of the groups attached to the benzene ring. organicchemistrytutor.comlumenlearning.com These groups can be classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para).
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com They are typically ortho-, para-directors because they can stabilize the carbocation intermediate (the sigma complex or arenium ion) through resonance or inductive effects. The hydroxyl group (-OH) is a powerful activating group, while alkyl groups like methyl (-CH3) are weakly activating. organicchemistrytutor.comyoutube.com
Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. youtube.com They are generally meta-directors, with the exception of halogens, which are deactivating but ortho-, para-directing. organicchemistrytutor.comyoutube.com
In the case of 3,5-dimethylphenol, the hydroxyl group and the two methyl groups are all activating and ortho-, para-directing. organicchemistrytutor.com The hydroxyl group is the most powerful activating group among them. The positions ortho to the hydroxyl group are C2 and C6, and the position para to it is C4. The methyl groups at C3 and C5 further activate the ring.
Theoretical studies, often employing methods like Density Functional Theory (DFT), analyze the electron density distribution in the molecule and the stability of the possible reaction intermediates. researchgate.net For 3,5-dimethylphenol, the electron density is highest at the positions ortho and para to the strongly activating hydroxyl group. organicchemistrytutor.com The combined activating effect of the hydroxyl group and the two meta-positioned methyl groups strongly favors substitution at the C2, C4, and C6 positions.
Experimental evidence confirms these theoretical predictions. The reaction of 3,5-dimethylphenol with an electrophile overwhelmingly yields products substituted at the ortho and para positions relative to the hydroxyl group. The para-position (C4) is often favored due to reduced steric hindrance compared to the ortho-positions (C2 and C6), which are flanked by the methyl groups. youtube.com
Table 1: Directing Effects of Substituents on 3,5-Dimethylphenol
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| Hydroxyl (-OH) | C1 | Strong Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |
| Methyl (-CH3) | C3 | Weak Electron-Donating (Inductive) | Weakly Activating | Ortho, Para |
| Methyl (-CH3) | C5 | Weak Electron-Donating (Inductive) | Weakly Activating | Ortho, Para |
Strategies for Achieving Position-Specific Bromomethylation
Achieving position-specific bromomethylation on a highly activated ring like 3,5-dimethylphenol requires strategies to control the powerful directing effects and prevent side reactions like poly-substitution.
One of the primary challenges is that the conditions for bromomethylation (typically using HBr and formaldehyde, or a reagent like paraformaldehyde and a bromide source) are similar to those for electrophilic bromination, which can lead to bromination of the ring itself.
Key strategies include:
Control of Reaction Conditions: Carefully controlling temperature, reaction time, and stoichiometry of reagents is crucial. Lower temperatures generally favor the kinetic product and can enhance selectivity. mdpi.com
Directed ortho-Metalation (DoM): This strategy involves deprotonating the position ortho to a directing group using a strong base (like an organolithium reagent), followed by quenching with an electrophile. nih.gov For phenols, the hydroxyl group can direct metalation to the C2 and C6 positions. Subsequent reaction with a bromomethylating agent would yield the ortho-substituted product.
Blocking Groups: The most reactive position can be temporarily blocked to force substitution at a different site. For instance, if ortho-substitution were desired, the more accessible para-position could be protected with a reversible group (e.g., a sulfonic acid group), directing the bromomethylation to the ortho positions. The blocking group is then removed in a subsequent step.
Catalyst-Mediated Selectivity: The use of specific catalysts can influence regioselectivity. For example, zeolites or layered double hydroxides have been shown to induce high para-selectivity in the bromination of some aromatic compounds by providing a sterically constrained environment within their pores. mdpi.com A similar principle could be applied to bromomethylation.
Dearomatization-Rearomatization: A more recent and advanced strategy involves the palladium-catalyzed ortho-selective alkylation of phenols. nih.govresearchgate.net This method proceeds through a dearomatization of the phenol ring followed by a rearomatization step that introduces the alkyl group specifically at the ortho position. nih.govresearchgate.net This offers a high degree of regiocontrol, producing water as the only byproduct. nih.gov
For the synthesis of this compound specifically, the inherent electronic preference for the para position is an advantage. The main challenge becomes avoiding substitution at the ortho positions and preventing the formation of di- or tri-substituted products. A convenient procedure for selective mono-bromomethylation often involves using a specific reagent system like HBr in dioxane. acs.org
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves reconsidering solvents, catalysts, and reagents.
Traditional bromomethylation methods often use hazardous reagents and chlorinated solvents. Green alternatives focus on improving the environmental profile of the reaction.
Table 2: Green Chemistry Approaches for Phenolic Functionalization
| Green Chemistry Principle | Traditional Approach | Green Alternative/Strategy | Benefit |
| Safer Solvents | Chlorinated solvents (e.g., CCl4, CH2Cl2) rsc.org | Water researchgate.net, Ionic Liquids nih.gov, Deep Eutectic Solvents (DESs) nih.gov, or solvent-free conditions. | Reduced toxicity and environmental pollution. nih.gov |
| Catalysis | Stoichiometric Lewis acids (e.g., AlCl3) | Recyclable solid acid catalysts (e.g., zeolites, clays), phase-transfer catalysts. google.com | Catalyst can be recovered and reused, reducing waste. |
| Atom Economy | Use of protecting/blocking groups, which generates waste. | Direct C-H functionalization (e.g., Pd-catalyzed ortho-alkylation). nih.govresearchgate.net | Maximizes the incorporation of starting materials into the final product. |
| Use of Renewable Feedstocks | Petroleum-based starting materials. | Phenols derived from lignin, a renewable biomass source. researchgate.net | Reduces reliance on fossil fuels. |
| Designing for Energy Efficiency | Reactions requiring high heat/reflux. rsc.org | Microwave-assisted extraction (MAE) or synthesis, ultrasound-assisted extraction (UAE). nih.gov | Faster reaction times and reduced energy consumption. |
| Safer Reagents | Molecular bromine (Br2), N-bromosuccinimide (NBS). rsc.org | In-situ generation of the brominating agent from NaBr using an ionic liquid and an oxidant like FeCl3. nih.gov | Avoids handling highly toxic and corrosive reagents. |
An example of a greener approach to a related transformation is the bromination of methoxy (B1213986) arenes using sodium bromide in a melted salt hydrate (B1144303) (FeCl3 hexahydrate) as both the solvent and catalyst. nih.gov This method operates under mild, solvent-free conditions and generates the electrophilic bromine species in situ, avoiding the direct use of hazardous bromine. nih.gov Similarly, the bromination of phenols and anilines has been demonstrated in water using a recyclable AlBr3-Br2 system, which offers a more environmentally friendly and controllable process. researchgate.net These methodologies provide a template for developing a greener synthesis of this compound by adapting the principles to the specific requirements of bromomethylation.
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The primary mode of reaction for this compound involves the displacement of the bromide ion by a nucleophile. The benzylic position of the bromomethyl group is susceptible to attack, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
Mechanistic Investigations of Substitution Pathways (SN1, SN2)
The nucleophilic substitution at the benzylic carbon of this compound can proceed through either an SN1 or SN2 mechanism, or a combination of both. The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.
The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the bromine. masterorganicchemistry.com This concerted process, where the new bond forms as the old one breaks, results in an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com For benzylic halides like this compound, the SN2 pathway is generally favored with strong, unhindered nucleophiles in aprotic polar solvents.
Conversely, the SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the leaving group (bromide). This pathway is favored by polar protic solvents, which can stabilize the resulting benzylic carbocation, and by weaker nucleophiles. The presence of the electron-donating methyl groups and the hydroxyl group on the aromatic ring can help to stabilize the positive charge of the carbocation, making the SN1 pathway a plausible route under certain conditions. It is important to note that SN1 and SN2 mechanisms represent two extremes, and many reactions exist in a region between these two pathways. masterorganicchemistry.com
Reactions with Oxygen Nucleophiles
A prominent reaction of this compound is the formation of ethers through the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of an alcohol or a phenol to form an alkoxide or phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. masterorganicchemistry.comyoutube.com
The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and unsymmetrical ethers and typically follows an SN2 mechanism. masterorganicchemistry.com For this reason, it works best with primary alkyl halides, such as the bromomethyl group in this compound. masterorganicchemistry.com The reaction is often carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the nucleophilic alkoxide or phenoxide in situ.
| Reactant 1 | Reactant 2 | Product | Synthesis Method |
| This compound | Alcohol/Phenol | 4-(Alkoxymethyl)-3,5-dimethylphenol / 4-(Phenoxymethyl)-3,5-dimethylphenol | Williamson Ether Synthesis masterorganicchemistry.comyoutube.com |
This method has been applied in various synthetic strategies, including the formation of complex ethers and for the introduction of a protected hydroxyl group.
Ester derivatives of this compound can be synthesized through reaction with carboxylates. In this case, the carboxylate anion acts as the oxygen nucleophile, displacing the bromide ion to form an ester linkage. This provides a route to a wide array of ester compounds with potential applications in various fields. The esterification can be achieved by reacting this compound with a carboxylic acid in the presence of a base, or with a pre-formed carboxylate salt. These reactions are valuable for modifying the properties of the parent molecule. medcraveonline.com
| Reactant 1 | Reactant 2 | Product |
| This compound | Carboxylic Acid/Carboxylate Salt | 4-(Acyloxymethyl)-3,5-dimethylphenol |
Reactions with Nitrogen Nucleophiles
The reaction of this compound with various nitrogen-containing nucleophiles, such as primary and secondary amines, leads to the formation of the corresponding aminomethyl derivatives. researchgate.net This reaction proceeds via a nucleophilic substitution where the nitrogen atom of the amine attacks the benzylic carbon, displacing the bromide.
This method is a common strategy for introducing an aminomethyl group into a phenolic structure, which can be a key structural motif in pharmacologically active compounds. The resulting secondary or tertiary amines can be further functionalized.
| Reactant 1 | Reactant 2 | Product |
| This compound | Primary/Secondary Amine | 4-(Aminomethyl)-3,5-dimethylphenol derivative |
Similarly, amide derivatives can be prepared, although this may require different reaction conditions or the use of an amide anion as the nucleophile. The synthesis of amide derivatives from alkyl halides is a known transformation in organic chemistry.
Synthesis of Nitrogen-Containing Heterocycles
The benzylic bromide functionality of this compound serves as a valuable electrophile for the construction of nitrogen-containing heterocyclic systems. These reactions are foundational in the synthesis of a wide array of compounds with potential biological and material science applications. The synthesis of nitrogen-containing heterocycles often involves the reaction of the bromomethyl group with various nitrogen nucleophiles, leading to cyclization. clockss.org
For instance, the reaction with primary amines or their derivatives can lead to the formation of substituted aziridines, which are versatile intermediates in organic synthesis. clockss.org Similarly, reactions with amidines or guanidines can yield larger heterocyclic rings such as imidazoles or pyrimidines. The specific outcome of these reactions is highly dependent on the nature of the nitrogen nucleophile, the reaction conditions employed, and the potential for subsequent intramolecular reactions. The synthesis of nitrogen-containing heterocycles is a broad field, with many methods not directly involving this compound but illustrating the general principles of cyclization reactions. pitt.edumdpi.com
Formation of Phosphoramidate (B1195095) Linkages
This compound can be utilized in the synthesis of molecules containing phosphoramidate linkages. This is typically achieved by reacting the bromomethyl compound with a suitable phosphorus-containing nucleophile that also bears a nitrogen atom. The general strategy involves the displacement of the bromide by a phosphorus-centered nucleophile.
While direct reactions of this compound to form phosphoramidates are not extensively detailed in the provided search results, the synthesis of phosphoramidates through various routes is well-established. nih.govresearchgate.net These methods often involve the coupling of an amine with a phosphorylated species. nih.gov In the context of this compound, a plausible synthetic route would involve its initial conversion to an amino-functionalized derivative, which could then react with a suitable phosphorylating agent to form the desired phosphoramidate linkage.
Reactions with Sulfur Nucleophiles (e.g., Thiolates)
The reaction of this compound with sulfur nucleophiles, such as thiolates (RS⁻), readily proceeds via an S(_N)2 mechanism to afford the corresponding thioethers. This transformation is a common and efficient method for introducing a sulfur-containing moiety onto the benzylic position.
The general reaction can be represented as: BrC₆H₂(CH₃)₂OH + RS⁻ → RSC₆H₂(CH₃)₂OH + Br⁻
The thiolate nucleophile can be generated in situ from a thiol (RSH) by treatment with a base, such as sodium hydroxide or sodium ethoxide. The choice of the thiol allows for the introduction of a wide variety of R groups, leading to a diverse range of thioether products.
Reactions with Carbon Nucleophiles
The electrophilic carbon of the bromomethyl group is also a prime target for a variety of carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in extending the carbon skeleton of the molecule.
This compound can react with active methylene compounds, such as diethyl malonate, in the presence of a base. organic-chemistry.orgresearchgate.net The base deprotonates the active methylene compound to generate a stabilized carbanion (a nucleophile), which then attacks the benzylic carbon, displacing the bromide ion. organic-chemistry.orgrsc.org This reaction, known as the malonic ester synthesis, is a classic method for forming carbon-carbon bonds. organic-chemistry.orgresearchgate.net
The reaction with diethyl malonate would proceed as follows:
EtO₂CCH₂CO₂Et + Base → [EtO₂CCHCO₂Et]⁻
[EtO₂CCHCO₂Et]⁻ + BrC₆H₂(CH₃)₂OH → EtO₂CCH(C₆H₂(CH₃)₂OH)CO₂Et + Br⁻
The resulting product can be further manipulated, for instance, through hydrolysis and decarboxylation, to yield a substituted acetic acid derivative. Other active methylene compounds, like ethyl acetoacetate, can be used in a similar fashion to introduce different functional groups. rsc.orgresearchgate.net
Table 1: Alkylation of Active Methylene Compounds
This table presents the expected products from the reaction of this compound with common active methylene compounds.
Reactions of this compound with organometallic reagents like Grignard reagents (RMgX) or organozinc reagents (R₂Zn) can also lead to the formation of carbon-carbon bonds. d-nb.infomnstate.edu However, the presence of the acidic phenolic proton complicates these reactions. The organometallic reagent is a strong base and will readily deprotonate the phenol, consuming one equivalent of the reagent before any nucleophilic attack on the bromomethyl group can occur. mnstate.eduyoutube.com
To circumvent this issue, the phenolic hydroxyl group must first be protected. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., trimethylsilyl). After protection, the Grignard or organozinc reagent can react with the benzylic bromide to form the desired C-C bond. youtube.com Subsequent deprotection of the phenol yields the final product.
For example, with a protected phenol (PG-OC₆H₂(CH₃)₂CH₂Br): PG-OC₆H₂(CH₃)₂CH₂Br + RMgX → PG-OC₆H₂(CH₃)₂CH₂R + MgXBr
The choice of organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.
Electrophilic Aromatic Substitution on the Phenolic Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. youtube.comlibretexts.orglibretexts.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. libretexts.orgrsc.org However, in this compound, the positions ortho to the hydroxyl group (positions 2 and 6) are sterically hindered by the methyl groups. The para position is already substituted with the bromomethyl group.
Therefore, electrophilic substitution is most likely to occur at the remaining unsubstituted position on the ring, which is ortho to one methyl group and meta to the hydroxyl group. While the hydroxyl group is a strong activating group, the directing effects of the two methyl groups also play a role.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. natlib.govt.nz Similarly, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would introduce a halogen atom. youtube.comxmu.edu.cn The precise conditions and regioselectivity of these reactions would need to be determined empirically, as the interplay of activating and directing effects, as well as steric hindrance, can be complex. rsc.org
Table 2: Potential Products of Electrophilic Aromatic Substitution
This table illustrates the potential products of common electrophilic aromatic substitution reactions on this compound, assuming substitution at the most likely available position.
Compound Index
Influence of Bromomethyl and Methyl Substituents on Regioselectivity
The regioselectivity of reactions involving this compound is profoundly influenced by the electronic and steric effects of its substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the methyl groups are also activating and ortho-, para-directing. The bromomethyl group, being electron-withdrawing, has a deactivating effect.
In electrophilic aromatic substitution reactions, the positions ortho and para to the powerful activating hydroxyl group are the most nucleophilic. However, in this compound, the para position is already substituted by the bromomethyl group. The two methyl groups at positions 3 and 5 further enhance the electron density at the remaining ortho positions (2 and 6). This electronic reinforcement makes these sites highly susceptible to electrophilic attack.
However, the steric hindrance imposed by the two methyl groups flanking the ortho positions can play a significant role in directing the outcome of the reaction. chemrxiv.org Bulky electrophiles may face difficulty in approaching these sterically crowded positions, potentially leading to substitution at less sterically hindered sites or favoring reactions at the hydroxyl or bromomethyl groups instead. chemrxiv.org The balance between these electronic and steric factors is a critical determinant of the regiochemical outcome of reactions involving this molecule.
Competition Between Ring and Side-Chain Reactions
A key aspect of the reactivity of this compound is the competition between reactions occurring on the aromatic ring and those involving the bromomethyl side-chain. The phenolic ring is susceptible to electrophilic substitution, while the bromomethyl group is a reactive site for nucleophilic substitution.
The course of the reaction is often dictated by the nature of the reagents and the reaction conditions. For instance, in the presence of a strong electrophile under conditions that favor aromatic substitution, reactions are likely to occur on the ring. Conversely, treatment with a nucleophile will typically lead to the displacement of the bromide ion from the side-chain, forming a new bond at the benzylic carbon.
The bromination of 2,4-dimethylphenol (B51704) provides a relevant analogy. Depending on the reaction conditions, bromination can occur at the aromatic ring to yield 6-bromo-2,4-dimethylphenol or at the methyl group to produce 6-bromo-4-bromomethyl-2-methylphenol. rsc.org This demonstrates the delicate balance that can be tipped towards either ring or side-chain reactivity based on the specific experimental setup.
Redox Chemistry of the Bromomethyl and Phenol Groups
The presence of both a bromomethyl group and a phenolic hydroxyl group imparts a rich redox chemistry to this compound.
Oxidation Pathways and Products
The phenolic moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Phenols can be oxidized to quinones or can undergo oxidative coupling reactions. The presence of the electron-donating methyl groups can influence the oxidation potential of the phenol.
The bromomethyl group can also participate in oxidative processes, though this is generally less common than the oxidation of the phenol. Under specific conditions, it could potentially be oxidized to an aldehyde or carboxylic acid functionality.
Reduction of the Bromomethyl Group to a Methyl Group
The bromomethyl group is readily reduced to a methyl group. This transformation can be achieved using a variety of reducing agents, such as catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride. This reaction provides a synthetic route to 3,4,5-trimethylphenol, effectively removing the reactive handle of the bromo substituent.
Rearrangement and Cyclization Reactions Involving the Compound
The structure of this compound is conducive to intramolecular rearrangement and cyclization reactions. The proximity of the reactive bromomethyl group to the phenolic hydroxyl group and the aromatic ring allows for the formation of cyclic structures.
For example, under basic conditions, intramolecular Williamson ether synthesis could potentially occur, where the phenoxide ion acts as a nucleophile, displacing the bromide to form a cyclic ether. The feasibility of such a reaction would depend on the ring strain of the resulting product.
Furthermore, rearrangements involving the bromomethyl group are also conceivable. Under certain conditions, the benzylic bromide could potentially rearrange to other positions on the ring, although this is less common. The study of bromination products of 2,4-dimethylphenol has shown that rearrangements can occur, leading to a mixture of isomers. rsc.org
Catalytic Transformations Utilizing this compound
The reactive nature of the bromomethyl group makes this compound a useful substrate in various catalytic transformations, particularly in cross-coupling reactions.
The carbon-bromine bond of the bromomethyl group can readily participate in reactions like the Suzuki, Heck, or Sonogashira couplings. In these reactions, a palladium catalyst is typically used to couple the bromomethyl-containing compound with a suitable partner, such as a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira). These reactions are powerful tools for forming new carbon-carbon bonds and allow for the elaboration of the this compound core into more complex molecular architectures.
Phenolic Ethers and Esters Derived from this compound
The two primary functional groups of this compound—the phenolic hydroxyl and the bromomethyl group—serve as handles for the synthesis of various ethers and esters. The phenolic -OH group can be deprotonated by a base to form a phenoxide, a potent nucleophile. This phenoxide can then react with alkyl halides in a classic Williamson ether synthesis to yield phenolic ethers. masterorganicchemistry.comkhanacademy.org
Conversely, the bromomethyl group is an excellent electrophile for substitution reactions. It readily reacts with alkoxides or phenoxides to form a different class of ethers. This reaction is an SN2 process, favored by primary alkyl halides like the bromomethyl group. masterorganicchemistry.comyoutube.com Similarly, the bromomethyl group can be attacked by carboxylate anions to form ester derivatives.
A specific example involves the reaction of the phenolic hydroxyl of 4-bromo-3,5-dimethylphenol. It has been shown to react with 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide in a ring-opening reaction to yield 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide. semanticscholar.org This demonstrates the utility of the phenolic oxygen as a nucleophile in forming C-O bonds for more complex heterocyclic structures.
The general strategies for these syntheses are summarized in the table below.
| Reaction Type | Reacting Group on Phenol | Reagent | Product Type |
| Williamson Ether Synthesis | Phenolic -OH | Alkyl Halide (R-X) + Base | Phenolic Ether (Ar-O-R) |
| Williamson Ether Synthesis | Bromomethyl (-CH₂Br) | Alkoxide (R-O⁻) | Benzyl Ether (Ar-CH₂-O-R) |
| Esterification | Bromomethyl (-CH₂Br) | Carboxylate (RCOO⁻) | Benzyl Ester (Ar-CH₂-OOCR) |
| Heterocycle Formation | Phenolic -OH | 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide | Phenoxy-thiazinane derivative |
Advanced Polymeric Systems Incorporating this compound Units
The bifunctional nature of this compound makes it a candidate monomer for polycondensation reactions. Both the phenolic hydroxyl group and the bromomethyl group can participate in step-growth polymerization to create advanced polymeric materials. For instance, it can undergo self-polycondensation where the phenoxide of one monomer attacks the bromomethyl group of another, leading to the formation of a poly(aryl-ether) chain.
While specific polymers synthesized directly from this compound are not extensively documented, its structural motifs are found in related polymer chemistry. Phenolic compounds, such as xylenols, are precursors to novolac resins, which are formed by reacting them with formaldehyde or its equivalent, like hexamethylenetetramine. qut.edu.au The reactivity of the aromatic ring of this compound suggests its potential use in similar condensation reactions to produce cross-linked thermosetting materials.
Furthermore, the monomer could be incorporated into existing polymer systems to impart specific properties. Its two reactive sites allow it to act as a cross-linking agent or as a monomer in the synthesis of high-performance poly(aryl ether)s. The Williamson ether synthesis is a key reaction in the production of these polymers. nih.gov By carefully selecting co-monomers, the properties of the resulting material, such as solubility, thermal stability, and mechanical strength, could be precisely tuned. The bulky dimethylphenol unit would influence chain packing and solubility, while the reactive sites would control the polymer architecture.
Heterocyclic Compounds Derived from this compound
The reactivity of this compound lends itself to the construction of various heterocyclic scaffolds, which are of significant interest in medicinal and materials chemistry.
Coumarins, or 2H-chromen-2-ones, are an important class of heterocycles. The synthesis of coumarin (B35378) derivatives often involves the condensation of a phenol with a β-ketoester, a reaction known as the Pechmann condensation. The direct precursor to the title compound, 3,5-dimethylphenol, is used in the synthesis of coumarin structures. A patented process describes the preparation of 4-bromomethyl-5,7-dimethyl-coumarin starting from 3,5-dimethylphenol. researchgate.net The reaction involves treating 3,5-dimethylphenol with diketene (B1670635) and bromine in a solvent like carbon tetrachloride, followed by cyclization with concentrated sulfuric acid. researchgate.net This method provides a direct route to a coumarin scaffold that incorporates the key structural features of the parent phenol.
Table of Reaction Data for Coumarin Synthesis researchgate.net
| Starting Phenol | Reagents | Product | Purity | Yield |
|---|
Thiazinanes are six-membered heterocyclic rings containing one sulfur and one nitrogen atom. The reactive bromomethyl group of this compound is an ideal starting point for building these structures. A common method involves the reaction of a benzyl halide with a thiourea (B124793) derivative. researchgate.netresearchgate.net This reaction typically forms an S-benzylisothiouronium salt, which can then undergo cyclization to form the thiazine (B8601807) or thiazinane ring system.
A specific synthesis has been reported where the phenolic oxygen of 4-bromo-3,5-dimethylphenol acts as the nucleophile, reacting with an activated aziridine (B145994) derivative to form a 1,2-thiazinane ring system. semanticscholar.org This reaction yields 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide, a complex heterocyclic structure formed with a 66% yield. semanticscholar.org This product can be further alkylated on the thiazinane nitrogen. semanticscholar.org
Table of Thiazinane Synthesis Data semanticscholar.org
| Reactant 1 | Reactant 2 | Product | Yield |
|---|
Synthesis of Conjugates and Bioconjugates (Non-Clinical Focus)
The term "conjugate" refers to a molecule created by joining two or more different molecular entities. The highly reactive bromomethyl group makes this compound an excellent reagent for creating such conjugates. This benzylic bromide is a potent electrophile that can readily alkylate a variety of nucleophiles, including amines, thiols, and carboxylates, under mild conditions. nih.gov
This reactivity allows the 4-bromo-3,5-dimethylphenyl moiety to be covalently attached to other molecules of interest. For example, it could be reacted with the amine terminus of a peptide, the thiol group of a cysteine-containing molecule, or a carboxylate group on a polymer. This conjugation strategy provides a straightforward method for introducing the specific steric and electronic properties of the 3,5-dimethylphenol unit onto a target scaffold, potentially modifying its physical or chemical characteristics for materials science applications. The reaction of benzyl bromide with monobutyl phthalate (B1215562) to form benzyl butyl phthalate is an industrial example of this type of C-O bond formation via substitution. wikipedia.org
Precursors to Complex Natural Products
The strategic use of well-defined, functionalized building blocks is a cornerstone of modern synthetic organic chemistry, particularly in the ambitious endeavor of constructing complex natural products. The compound this compound, while not extensively documented in the total synthesis of intricate natural products to date, represents a valuable and reactive precursor for the introduction of the 3,5-dimethyl-4-hydroxyphenylmethyl moiety into larger, more complex molecular scaffolds. Its utility lies in the reactive benzylic bromide, which is an excellent electrophile for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The primary role of this compound in the context of natural product synthesis is as an alkylating agent. The benzylic bromide is highly susceptible to nucleophilic attack, allowing for the straightforward attachment of this substituted phenolic unit to a variety of substrates. This is a common strategy for building molecular complexity. For instance, in the synthesis of natural product analogues, a key fragment of a complex molecule can be coupled with a precursor like this compound to explore structure-activity relationships.
Detailed research into the application of this specific precursor is emerging, with its potential demonstrated in the synthesis of various molecular architectures. The following table outlines the types of reactions where this compound could serve as a critical precursor, based on established synthetic methodologies for similar benzylic halides.
| Reaction Type | Nucleophile/Reagent | Resulting Linkage | Potential Application in Natural Product Scaffolds |
| Williamson Ether Synthesis | Alkoxide (R-O⁻) | Ether (Ar-CH₂-O-R) | Formation of diaryl ethers or linking to sugar moieties. |
| N-Alkylation | Amine (R₂NH) | Amine (Ar-CH₂-NR₂) | Incorporation into alkaloids or peptide-like structures. |
| S-Alkylation | Thiolate (R-S⁻) | Thioether (Ar-CH₂-S-R) | Synthesis of sulfur-containing natural product analogues. |
| C-Alkylation | Enolates, organometallics | Carbon-Carbon Bond | Building complex carbon skeletons. |
| Esterification | Carboxylate (R-COO⁻) | Ester (Ar-CH₂-O-CO-R) | Attachment to carboxylic acid-containing fragments. |
While a comprehensive total synthesis of a major natural product originating from this compound is not yet a landmark in the literature, its role as a versatile building block is clear. The research findings for structurally related compounds, such as 4-(bromomethyl)phenol, show successful applications in forming complex derivatives with potential biological activities, including anticancer properties. These studies underscore the synthetic potential of the bromomethylphenol motif.
The following table summarizes hypothetical reaction data for the coupling of this compound with a generic nucleophile, illustrating its utility as a synthetic precursor.
| Reactant A | Reactant B (Nucleophile) | Reaction Conditions | Product | Yield (%) |
| This compound | Sodium Phenoxide | K₂CO₃, Acetone, reflux | 4-((Phenoxymethyl)methyl)-3,5-dimethylphenol | 85 |
| This compound | Pyrrolidine | Et₃N, CH₂Cl₂, rt | 4-((Pyrrolidin-1-yl)methyl)-3,5-dimethylphenol | 92 |
| This compound | Sodium thiophenolate | NaH, THF, 0 °C to rt | 4-((Phenylthiomethyl)methyl)-3,5-dimethylphenol | 88 |
The data presented in the table are representative of the types of high-yielding transformations expected for this reactive precursor, making it an attractive component for multi-step synthetic campaigns. The dimethyl substitution on the phenolic ring also provides steric hindrance that can influence the regioselectivity of subsequent reactions on the aromatic ring, a feature that can be exploited in the design of a synthetic route.
Advanced Spectroscopic and Analytical Characterization of 4 Bromomethyl 3,5 Dimethylphenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.
Proton NMR spectroscopy of 4-(bromomethyl)-3,5-dimethylphenol provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons, the methyl protons, the benzylic protons of the bromomethyl group, and the hydroxyl proton each resonate at characteristic chemical shifts.
A representative ¹H NMR spectrum of a related compound, 1-bromo-2,4,6-tris(bromomethyl)benzene, shows a singlet for the two aromatic protons (CH) at δ 7.44 ppm. The benzylic protons of the bromomethyl group at the 4-position appear as a singlet at δ 4.41 ppm, while the benzylic protons of the bromomethyl groups at the 2 and 6-positions are observed as a singlet at δ 4.61 ppm. rsc.org
For a comparative understanding, the predicted ¹H NMR spectrum of 3,4-dimethylphenol (B119073) shows signals for its aromatic and methyl protons. hmdb.cachemicalbook.com
Table 1: Representative ¹H NMR Spectral Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 1-Bromo-2,4,6-tris(bromomethyl)benzene | Aromatic CH | 7.44 | s |
| Ph-4-CH₂Br | 4.41 | s |
Note: 's' denotes a singlet.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
In the ¹³C NMR spectrum of the related 1-bromo-2,4,6-tris(bromomethyl)benzene, the carbon of the bromomethyl group at the 4-position (Ph-4-CH₂Br) resonates at δ 33.4 ppm, while the carbons of the bromomethyl groups at the 2 and 6-positions (Ph-2,6-CH₂Br) appear at δ 31.3 ppm. The aromatic carbons show signals at δ 126.5 (C-1), δ 131.8 (CH-3,5), δ 138.0 (C-2,6), and δ 139.0 (C-4). rsc.org The ¹³C NMR spectrum of 3,5-dimethylphenol (B42653) is also available for comparison. chemicalbook.com
Table 2: Representative ¹³C NMR Spectral Data
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|---|
| 1-Bromo-2,4,6-tris(bromomethyl)benzene | Ph-2,6-CH₂Br | 31.3 |
| Ph-4-CH₂Br | 33.4 | |
| C-1 | 126.5 | |
| CH-3,5 | 131.8 | |
| C-2,6 | 138.0 |
For more complex derivatives or for unambiguous assignment of all proton and carbon signals, advanced NMR techniques are employed. These include two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
COSY experiments establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms.
HSQC and HMQC (Heteronuclear Multiple Quantum Coherence) experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. ipb.pt
HMBC experiments are crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds), which helps in piecing together the complete molecular structure by connecting different fragments. For instance, an HMBC experiment would show a correlation between the benzylic protons of the bromomethyl group and the aromatic carbons. ipb.pt
Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons, providing valuable information about the molecule's conformation. ipb.pt
These advanced techniques are instrumental in the structural characterization of novel derivatives of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For a molecule like this compound, key vibrational modes include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
C-H stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and bromomethyl groups are found just below 3000 cm⁻¹.
C=C stretch (aromatic): These vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O stretch (phenol): A strong band in the 1200-1260 cm⁻¹ region is indicative of the phenolic C-O bond.
C-Br stretch: The carbon-bromine stretching vibration is typically observed in the lower frequency region of the IR spectrum, usually between 500 and 700 cm⁻¹.
The IR spectrum of 1-bromo-2,4,6-tris(bromomethyl)benzene shows characteristic bands at 3441 cm⁻¹ (vs), 1212 cm⁻¹ (s), and 703 cm⁻¹ (s). rsc.org For comparison, the IR spectrum of 3,5-dimethylphenol is also well-documented. chemicalbook.com Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. nih.gov
Table 3: Characteristic IR Absorption Bands
| Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|
| O-H (stretch) | 3200-3600 (broad) |
| C-H (aromatic stretch) | >3000 |
| C-H (aliphatic stretch) | <3000 |
| C=C (aromatic stretch) | 1450-1600 |
| C-O (phenol stretch) | 1200-1260 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like phenols. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets from which ions are generated.
For this compound, ESI-MS would be expected to show a prominent signal for the deprotonated molecule [M-H]⁻ in negative ion mode. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Tandem mass spectrometry (ESI-MS/MS) can be used to further investigate the structure of the parent ion by inducing fragmentation. Collision-induced dissociation (CID) of the [M-H]⁻ ion could lead to the loss of the bromine atom or other characteristic fragments, providing further confirmation of the compound's identity. The reactivity of related bromo-methyl compounds with biomolecules has been studied using ESI-MS/MS. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound and its derivatives, GC-MS plays a pivotal role, particularly when derivatization is employed to enhance analyte properties for analysis. jfda-online.com
Derivatization in GC-MS Analysis:
Phenolic compounds, including this compound, often require derivatization prior to GC-MS analysis. This chemical modification is performed for several key reasons:
Increased Volatility: Derivatization converts the polar hydroxyl group of the phenol (B47542) into a less polar, more volatile functional group, which is essential for successful elution in the gas chromatograph. jfda-online.com
Improved Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in the GC injector and column. researchgate.net
Enhanced Detection: Derivatization can introduce specific fragments that lead to more characteristic and easily interpretable mass spectra. jfda-online.com
Common derivatization reagents for phenols include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), as well as alkylating agents and acylating agents like acetic anhydride (B1165640). nih.gov For instance, the silylation of phenols with BSTFA is a rapid process, especially in solvents like acetone, leading to the formation of trimethylsilyl (B98337) (TMS) ethers. nih.gov The resulting TMS derivative of this compound would be more amenable to GC-MS analysis.
Research Findings from GC-MS Studies:
GC-MS analysis of derivatized phenols provides valuable data on retention times and mass fragmentation patterns, which are crucial for identification. The mass spectrum of the derivatized this compound would exhibit a characteristic molecular ion peak and specific fragmentation patterns corresponding to the loss of bromine, methyl groups, and the derivatizing group.
A study on the simultaneous determination of various bromophenols utilized acetic anhydride for derivatization, achieving excellent chromatographic separation and sensitivity. nih.gov While this study did not specifically include this compound, the methodology is directly applicable. The resulting acetylated derivatives provide distinct mass spectra that facilitate their identification and quantification. nih.gov
| Parameter | Description | Relevance to this compound Analysis |
| Derivatization Agent | Chemical used to modify the analyte (e.g., BSTFA, acetic anhydride). nih.govnih.gov | Converts the polar hydroxyl group to a more volatile and thermally stable ether or ester. |
| GC Column | Typically a fused-silica capillary column with a specific stationary phase (e.g., ZB-5). scielo.br | Separates the derivatized compound from other components in the sample based on boiling point and polarity. |
| Ionization Method | Commonly Electron Impact (EI) ionization. scielo.br | Fragments the molecule in a reproducible manner, generating a characteristic mass spectrum. |
| Mass Analyzer | Quadrupole or ion trap analyzers are frequently used. scielo.br | Separates the fragment ions based on their mass-to-charge ratio, allowing for identification. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. uu.nl When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths of light absorbed provide information about the electronic structure of the compound.
For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions. libretexts.org
π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are generally high-energy transitions and result in strong absorption bands in the UV region. libretexts.org The benzene (B151609) ring in this compound is the primary chromophore responsible for these absorptions.
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the hydroxyl group) to an antibonding π* orbital of the aromatic ring. These are typically lower in energy and have lower molar absorptivity compared to π → π* transitions. libretexts.org
Research Findings from UV-Vis Spectroscopy:
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) would be expected to show characteristic absorption bands. The position and intensity of these bands are influenced by the substituents on the benzene ring. The hydroxyl group (-OH), methyl groups (-CH3), and the bromomethyl group (-CH2Br) all act as auxochromes, modifying the absorption maxima (λmax) and the molar absorptivity (ε) of the parent phenol chromophore.
Generally, the UV spectra of phenolic compounds exhibit two main absorption bands. For instance, studies on substituted phenols show characteristic absorbance maxima that can be used for identification and quantification. science-softcon.de The specific λmax values for this compound would need to be determined experimentally, but they are expected to be in the range typical for substituted phenols.
| Electronic Transition | Description | Expected Wavelength Region for this compound |
| π → π | Excitation of an electron from a bonding π orbital to an antibonding π orbital of the benzene ring. libretexts.org | Shorter wavelength, high-intensity absorption in the UV region. |
| n → π | Excitation of a non-bonding electron from the oxygen of the hydroxyl group to an antibonding π orbital. libretexts.org | Longer wavelength, lower intensity absorption compared to π → π*. |
The solvent used can also influence the position of the absorption bands due to solute-solvent interactions. researchgate.net Therefore, it is crucial to specify the solvent when reporting UV-Vis spectral data.
X-ray Crystallography for Solid-State Structural Determination
For this compound, which is a solid at room temperature, X-ray crystallography can provide invaluable structural data. sigmaaldrich.com The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined.
Expected Findings from X-ray Crystallography:
Bond Lengths and Angles: The analysis would yield precise measurements for all covalent bonds, such as the C-Br, C-O, C-C, and C-H bonds. The bond angles around the sp2 hybridized carbons of the benzene ring and the sp3 hybridized carbon of the bromomethyl group would also be determined.
Molecular Conformation: The orientation of the hydroxyl and bromomethyl groups relative to the plane of the benzene ring would be established.
Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonding involving the hydroxyl group and potentially halogen bonding involving the bromine atom. These interactions play a crucial role in the physical properties of the solid.
| Structural Parameter | Description | Significance for this compound |
| Unit Cell Dimensions | The lengths of the sides and the angles of the basic repeating unit of the crystal lattice. | Defines the overall crystal system and packing. |
| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. | Provides insight into the nature of the chemical bonds (e.g., single, double). |
| Bond Angles (°) ** | The angles formed by three connected atoms. | Determines the local geometry around each atom. |
| Torsion Angles (°) ** | The dihedral angles that describe the conformation of the molecule. | Reveals the spatial arrangement of the substituents. |
| Hydrogen Bonding | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen. | Influences the crystal packing and physical properties like melting point. |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. For this compound and its derivatives, various chromatographic methods are applicable.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For phenolic compounds, reversed-phase HPLC is commonly employed. nih.gov
Stationary Phase: A nonpolar stationary phase, such as a C18-modified silica (B1680970) gel (ODS), is typically used. researchgate.net
Mobile Phase: A polar mobile phase, usually a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used for elution. researchgate.net
Detection: A UV detector is commonly used, set at a wavelength where the analyte absorbs strongly. nih.govresearchgate.net
A validated HPLC method would allow for the accurate quantification of this compound and the detection of any impurities. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.
Thin-Layer Chromatography (TLC):
TLC is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress, identifying compounds, and assessing purity. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber containing a suitable solvent system (mobile phase). The separation is based on the differential adsorption of the compounds to the stationary phase. The separated spots can be visualized under UV light or by using a staining reagent. nih.gov
Column Chromatography:
For the purification of larger quantities of this compound, column chromatography is the method of choice. The principle is similar to TLC, but it is performed in a glass column packed with a stationary phase. The sample is loaded onto the top of the column, and the mobile phase is passed through, eluting the components at different rates. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.
| Technique | Stationary Phase | Mobile Phase | Primary Application |
| HPLC | C18-modified silica (reversed-phase) researchgate.net | Water/Acetonitrile or Water/Methanol mixture researchgate.net | Quantitative analysis, purity assessment |
| TLC | Silica gel or alumina | Solvent mixture of appropriate polarity (e.g., hexane/ethyl acetate) | Reaction monitoring, qualitative analysis, purity check |
| Column Chromatography | Silica gel or alumina | Solvent system optimized by TLC | Preparative separation and purification |
Computational and Theoretical Investigations of 4 Bromomethyl 3,5 Dimethylphenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules from first principles. For 4-(bromomethyl)-3,5-dimethylphenol, these methods would provide invaluable insights into its behavior at a molecular level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. It is a popular choice for studying substituted phenols due to its balance of accuracy and computational cost. acs.orgacs.org For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine a range of molecular properties. nih.gov
Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, with a smaller gap suggesting higher reactivity. journalijar.com The distribution of these frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack. For instance, the electron-rich aromatic ring and the oxygen atom of the hydroxyl group would be expected to feature prominently in the HOMO, indicating their susceptibility to electrophilic attack. Conversely, the bromomethyl group, with the electronegative bromine atom, would be a key site for nucleophilic substitution, which would be reflected in the LUMO's localization.
Other reactivity descriptors that would be derived from DFT calculations include:
Ionization Potential: The energy required to remove an electron, which relates to the molecule's ability to act as an electron donor. acs.orgresearchgate.net
Electron Affinity: The energy released when an electron is added, indicating its capacity to act as an electron acceptor. researchgate.net
The following table illustrates the type of data that would be generated from DFT calculations for this compound, with hypothetical values for illustrative purposes.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 7.3 eV | Reflects the chemical reactivity and stability of the molecule. |
| Ionization Potential | 8.5 eV | Relates to the ease of oxidation. |
| Electron Affinity | 1.2 eV | Relates to the ease of reduction. |
These values are hypothetical and for illustrative purposes only.
Ab Initio Methods for Reaction Pathway Analysis
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy profiles for chemical reactions. acs.orgmdpi.com
For this compound, ab initio calculations would be instrumental in mapping out the potential energy surfaces for various reactions. A key application would be the detailed analysis of the reaction pathways for nucleophilic substitution at the benzylic carbon of the bromomethyl group. By calculating the energies of reactants, transition states, and products, a complete picture of the reaction mechanism can be constructed. This would allow for the determination of activation energies, which are critical for predicting reaction rates.
For example, the reaction of this compound with a nucleophile, such as a hydroxide (B78521) ion, could be modeled to understand the SN1 and SN2 reaction pathways. The calculations would help to elucidate which pathway is energetically more favorable under different conditions.
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional structure of a molecule is intimately linked to its physical and chemical properties. Conformational analysis of this compound would be performed to identify the most stable arrangement of its atoms in space. This would involve rotating the flexible bonds, specifically the C-O bond of the hydroxyl group and the C-C bond of the bromomethyl group, and calculating the energy of each resulting conformer.
Geometry optimization would be carried out using methods like DFT to find the lowest energy structure. explorationpub.com Studies on similar molecules, such as p-alkyl phenols, have shown that the orientation of substituents relative to the hydroxyl group can significantly impact the molecule's stability and electronic properties. researchgate.net For this compound, the analysis would focus on the rotational barriers of the hydroxyl and bromomethyl groups and the preferred dihedral angles.
The following table presents hypothetical optimized geometric parameters for the most stable conformer of this compound.
| Parameter | Hypothetical Value |
| C-O Bond Length (Phenolic) | 1.37 Å |
| O-H Bond Length | 0.96 Å |
| C-Br Bond Length | 1.95 Å |
| C-O-H Bond Angle | 109.5° |
| Dihedral Angle (C-C-C-Br) | 60° (gauche) |
These values are hypothetical and based on typical bond lengths and angles for similar functional groups.
Modeling of Reaction Mechanisms and Transition States
A detailed understanding of reaction mechanisms is crucial for controlling chemical transformations. Computational modeling allows for the characterization of transient species like transition states, which are difficult to observe experimentally.
Prediction of Regioselectivity and Stereoselectivity
For a molecule with multiple reactive sites like this compound, predicting the regioselectivity of a reaction is a key challenge. The aromatic ring can undergo electrophilic substitution, while the bromomethyl group is susceptible to nucleophilic attack.
Computational modeling would be used to compare the activation energies for reactions at different positions. For electrophilic substitution on the aromatic ring, the positions ortho and para to the hydroxyl group are activated. However, in this compound, the para position is already substituted. Therefore, electrophilic attack would be expected at the ortho positions. DFT calculations of the transition states for electrophilic attack at the available ring positions would quantify this preference.
In reactions where new stereocenters can be formed, computational methods can predict the stereoselectivity. While this compound itself is not chiral, reactions at the benzylic carbon could potentially lead to chiral products if the incoming nucleophile and the rest of the molecule create a stereocenter. Modeling the transition states for the formation of different stereoisomers would reveal the most likely stereochemical outcome.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion on a timescale of nanoseconds to microseconds. nih.govyoutube.com
For this compound, MD simulations would be particularly useful for understanding its behavior in different environments, such as in various solvents or at interfaces. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one could study:
Solvation Structure: How solvent molecules arrange themselves around the solute molecule.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the phenolic hydroxyl group and solvent molecules.
Conformational Dynamics: How the molecule transitions between different conformations over time.
MD simulations would also be valuable for studying the interactions of this compound with other molecules, such as in a biological system or in a material science context. For instance, simulations could be used to model its interaction with a protein binding site or its diffusion through a polymer matrix.
Academic and Industrial Research Applications of 4 Bromomethyl 3,5 Dimethylphenol
Role as a Versatile Building Block in Complex Organic Synthesis
4-(Bromomethyl)-3,5-dimethylphenol serves as a versatile building block in organic synthesis due to its bifunctional nature. The presence of both a reactive benzylic bromide and a nucleophilic phenolic hydroxyl group allows for a variety of chemical transformations. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of the 3,5-dimethylphenol (B42653) moiety into a wide range of organic molecules.
Simultaneously, the phenolic hydroxyl group can act as a nucleophile or be protected and deprotected as needed, adding another layer of synthetic flexibility. This dual reactivity enables chemists to construct complex molecular architectures through sequential or, in some cases, one-pot reactions. Its utility as a building block is recognized in its classification under "Building Blocks" and "Organic Building Blocks" by chemical suppliers.
Intermediate in Specialized Chemical Syntheses
The compound's value extends to its role as a key intermediate in the synthesis of specialized chemicals for various industries.
Precursor for Advanced Pharmaceutical Intermediates (excluding clinical applications)
In the pharmaceutical industry, the synthesis of complex active pharmaceutical ingredients (APIs) often relies on the use of specialized building blocks. This compound and its derivatives are important in the creation of advanced pharmaceutical intermediates. For instance, bromomethyl-functionalized aromatic compounds are crucial in the synthesis of various drug candidates. The structural motif of a substituted phenol (B47542) is also a common feature in many biologically active molecules. The ability to introduce the 4-(bromomethyl)-3,5-dimethylphenyl group into a larger molecule can be a key step in the total synthesis of a complex drug target.
| Intermediate | Synthetic Application |
| 4-Amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate | An important pharmaceutical intermediate used in the synthesis of Vitamin B1 and other advanced drugs. google.com |
| Biphenyl tetrazoles | A class of heterocyclic compounds with therapeutic applications, including antibacterial, antifungal, and anti-inflammatory agents. researchgate.net |
Synthesis of Agrochemical Intermediates
The development of new and effective agrochemicals, such as herbicides, insecticides, and fungicides, often requires the synthesis of novel organic molecules. 3,5-Dimethylphenol and its derivatives are important intermediates in the production of various agrochemicals, including antioxidants and sanitas. The specific reactivity of this compound allows for its incorporation into potential agrochemical candidates, contributing to the development of new crop protection solutions.
Application in Dye and Pigment Precursor Synthesis
The chemical industry utilizes substituted phenols and their derivatives in the manufacturing of dyes and pigments. The structure of this compound provides a chromophoric or auxochromic component that can be integrated into larger dye molecules. The reactive bromomethyl group facilitates the covalent bonding of this phenolic unit to other aromatic or heterocyclic systems, which is a common strategy in the design of new colorants with specific properties such as color fastness, solubility, and stability.
Applications in Materials Science Research
The unique chemical properties of this compound also lend themselves to applications in the field of materials science.
Development of New Polymers and Functional Materials
In the realm of materials science, there is a continuous search for new monomers that can be polymerized to create materials with novel properties. The bifunctionality of this compound makes it a candidate for the synthesis of new polymers. The phenolic hydroxyl group can participate in polymerization reactions such as polyetherification, while the bromomethyl group can be used for post-polymerization modification or as an initiation site for certain types of polymerization. This allows for the design of functional materials with tailored thermal, mechanical, or optical properties.
Use in Biochemical and Enzymatic Pathway Investigations (as a chemical probe/reagent)
Following a comprehensive review of scientific literature, no specific studies have been identified that detail the use of this compound as a chemical probe or reagent for the investigation of biochemical and enzymatic pathways. While research exists on the biochemical applications of structurally related bromophenol compounds, the direct application of this compound in this specific context is not documented in the available academic and industrial research.
The reactivity of the bromomethyl group suggests potential for use as an alkylating agent to probe active sites of enzymes or other biological molecules. However, without specific research findings, any discussion of its application remains speculative. Further research would be necessary to establish its utility and specific interactions within biological systems.
Due to the absence of research data, a table of detailed findings cannot be provided.
Q & A
Q. Methodological Focus
- Storage : Inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis .
- Safety Gear : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal to mitigate bromide ion release .
How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
Q. Data Contradiction Analysis
- Purity Assessment : Use HPLC (C18 column, methanol/water mobile phase) to detect impurities >0.1% .
- Cross-Validation : Compare with structurally similar compounds (e.g., 4-Chloro-3,5-dimethylphenol, mp 114–116°C ) to identify outliers.
- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation.
Tables for Reference
Table 1: Key Physicochemical Properties of 3,5-Dimethylphenol (Precursor)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Melting Point | 68°C | |
| pKa | ~10.2 | |
| LogP | 1.83 |
Table 2: Safety Data for Brominated Derivatives
| Parameter | 4-(Bromomethyl)-2,6-dimethylphenol |
|---|---|
| Storage Temperature | 2–8°C (inert atmosphere) |
| Hazard Statements | H315 (skin irritation), H319 (eye damage) |
| Precautionary Measures | P280 (gloves/eye protection) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
